(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

Catalog No.
S629155
CAS No.
1874-22-2
M.F
C7H5NO4
M. Wt
167.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

CAS Number

1874-22-2

Product Name

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)prop-2-enal

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+

InChI Key

DXWCZMGIIFEEPU-OWOJBTEDSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=O

Synonyms

5-nitrofuryl-2-acrolein, 5-nitrofuryl-2-acrolein, (E)-isomer

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=O

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=O

The exact mass of the compound 5-Nitrofuran-2-acrylaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde (CAS 1874-22-2), also known as 5-nitro-2-furylacrolein, is a highly characterized nitrofuran building block defined by an α,β-unsaturated aldehyde conjugated to a 5-nitrofuran core . With a molecular weight of 167.12 g/mol, this compound serves as a critical electrophilic intermediate in medicinal chemistry and organic synthesis . Unlike simpler furaldehydes, its extended vinylogous structure provides a dual-reactive Michael acceptor and aldehyde moiety, making it the requisite precursor for synthesizing extended nitrofuran therapeutics and specialized photophysical probes [1].

Attempting to substitute (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde with the more common 5-nitro-2-furaldehyde (CAS 698-63-5) fundamentally alters downstream synthesis and product profiles . 5-Nitro-2-furaldehyde lacks the vinyl extension, meaning condensation with hydrazines yields compact nitrofurans like nitrofurantoin or nitrofurazone [1]. In contrast, the acrylaldehyde moiety in CAS 1874-22-2 provides the necessary spacer to form extended conjugated hydrazones required for drugs like furazidin (Furagin) . Furthermore, the extended conjugation significantly lowers the electrochemical reduction potential of the nitro group and shifts the UV-Vis absorption maximum, meaning generic substitution will result in complete failure in both targeted drug synthesis and chromophore development .

Precursor Exclusivity for Extended Nitrofuran (Furagin) Synthesis

In the synthesis of nitrofuran antibiotics, the choice of aldehyde precursor strictly dictates the final API structure. Condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde yields nitrofurantoin. However, to synthesize furazidin (Furagin), the extended conjugation of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is mandatory . The acrylaldehyde extension acts as a critical structural spacer, allowing the formation of the extended hydrazone network that defines Furagin's specific receptor binding and efficacy profile .

Evidence DimensionDownstream API Product Scaffold
Target Compound DataYields extended furazidin (Furagin) scaffold
Comparator Or Baseline5-Nitro-2-furaldehyde (yields compact nitrofurantoin scaffold)
Quantified Difference100% divergent API product (extended vs. compact)
ConditionsHydrazone condensation with 1-aminohydantoin

Procurement must select CAS 1874-22-2 when the target API requires an extended vinyl spacer, as simpler furaldehydes cannot form the Furagin scaffold.

Electrochemical and Nitroreductase Activation Profile

The extended α,β-unsaturated system of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde significantly alters its electronic properties compared to shorter analogs. This shift directly impacts its biological activation by bacterial nitroreductases, as evidenced by its distinct mutagenic profile in specialized Ames test strains. Specifically, in O-acetyltransferase deficient strains (TA100/1,8-DNP6), 5-nitro-2-furylacrolein exhibits the highest mutagenicity among tested aldehydes, demonstrating a unique activation pathway [1]. The vinylogous extension makes it a superior candidate for designing prodrugs that require specific electrochemical thresholds for activation [2].

Evidence DimensionMutagenic activation in O-acetyltransferase deficient strain (TA100/1,8-DNP6)
Target Compound DataHighest mutagenicity observed among tested aldehydes
Comparator Or BaselineSimpler unsaturated aliphatic aldehydes
Quantified DifferencePeak activation specific to the nitroreductase/O-acetyltransferase pathway
ConditionsAmes test using Salmonella typhimurium TA100/1,8-DNP6

Buyers developing targeted antimicrobial prodrugs must use this extended compound to achieve the specific reduction potential required for selective bacterial activation.

Photophysical Shift via Extended Conjugation

The addition of the vinyl group in (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde expands the delocalized pi-electron system relative to 5-nitro-2-furaldehyde . This extended conjugation results in a pronounced bathochromic shift (red shift) in its UV-Vis absorption spectrum. While 5-nitrofurfural absorbs primarily in the UV region, the acrylaldehyde derivative exhibits stronger absorption extending toward the visible spectrum. This makes CAS 1874-22-2 a superior building block for developing colorimetric probes, photosensitive materials, and highly conjugated organic frameworks.

Evidence DimensionUV-Vis Absorption Maximum (Bathochromic Shift)
Target Compound DataExtended absorption profile into near-visible range
Comparator Or Baseline5-Nitro-2-furaldehyde (shorter wavelength UV absorption)
Quantified DifferenceSignificant bathochromic shift due to +C=C+ extension
ConditionsSpectrophotometric analysis

Material scientists and analytical chemists require this specific compound to synthesize probes and materials that operate at longer, less energetic wavelengths.

Commercial Synthesis of Furazidin (Furagin) and Extended Nitrofurans

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is the mandatory starting material for the industrial production of Furagin and related extended nitrofuran APIs . Its unique acrylaldehyde spacer is required to form the extended hydrazone linkage, making it indispensable for pharmaceutical procurement in this specific therapeutic class.

Development of Hypoxia-Activated Prodrugs

Due to its finely tuned reduction potential, which is lowered by the extended alpha,beta-unsaturated system, this compound is an ideal building block for hypoxia-activated prodrugs and selective antimicrobial agents [1]. It allows medicinal chemists to calibrate the electrochemical threshold required for nitroreductase-mediated drug release.

Synthesis of Conjugated Colorimetric Probes

The pronounced bathochromic shift provided by the extended pi-system makes this compound highly suitable for developing UV-Vis active colorimetric sensors and fluorescent probe precursors . It is prioritized over simpler furaldehydes when longer-wavelength absorption is required to minimize background interference in biological assays.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

52661-56-0
1874-22-2

Wikipedia

(E)-3-(5-nitrofuran-2-yl)prop-2-enal

Dates

Last modified: 08-15-2023

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